
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential use in therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and subsequent functionalization with the chloroethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways to create more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of similar compounds and their interactions with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmacology.
Industry: In the industrial sector, this compound may be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
作用機序
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves its interaction with specific molecular targets within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Methotrexate: A compound with a similar structure used in chemotherapy.
Cyclophosphamide: Another compound with similar therapeutic applications.
Ifosfamide: A related compound used in cancer treatment.
Uniqueness: Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide is unique due to its specific structural features and the presence of the oxazaphosphorin ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
37752-35-5 |
|---|---|
分子式 |
C10H22ClN2O5PS |
分子量 |
348.78 g/mol |
IUPAC名 |
2-[[3-(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-10(2)8-13(6-4-11)19(14,17-9-10)12-5-7-18-20(3,15)16/h4-9H2,1-3H3,(H,12,14) |
InChIキー |
GJYZTIXTZDOCOX-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(P(=O)(OC1)NCCOS(=O)(=O)C)CCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


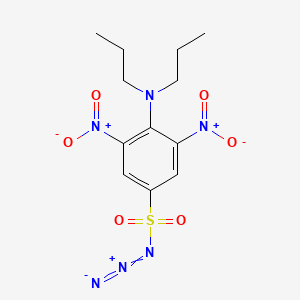
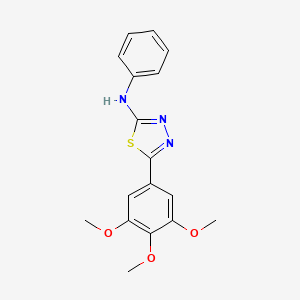

methanol](/img/structure/B14679790.png)
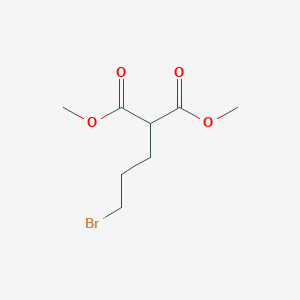
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
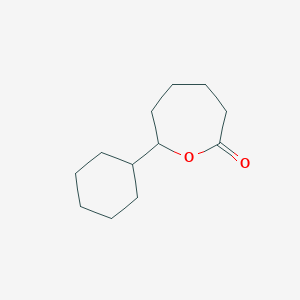
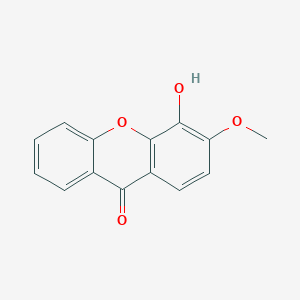
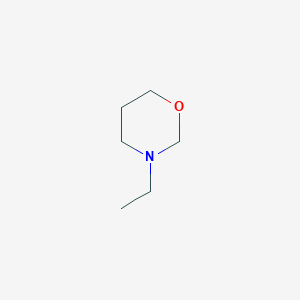
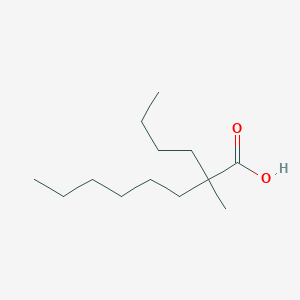

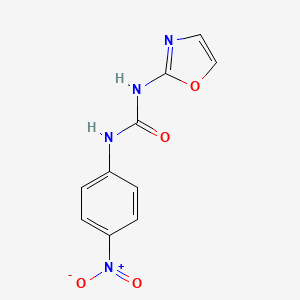
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
